Octyl lactate
Overview
Description
Octyl lactate, also known as Octyl 2-hydroxypropanoate, is an ester derived from the condensation of octanol and lactic acid . It is used in various industries due to its unique properties and characteristics .
Synthesis Analysis
The synthesis of this compound involves the esterification of lactic acid with a range of fatty alcohols differing in chain length as well as in branching and unsaturation . The resultant ester is then sulfonated by treatment with chlorosulfonic acid followed by salt formation with aqueous NaOH solution . The yield of lactide was found to be 67–69% .
Molecular Structure Analysis
This compound has a molecular formula of C11H22O3, an average mass of 202.291 Da, and a monoisotopic mass of 202.156891 Da .
Chemical Reactions Analysis
This compound, like most esters, undergoes spontaneous hydrolysis in aqueous solution. As the reaction progresses, the generated lactic acid serves to catalyze ester hydrolysis, while the rate of the reverse reaction to form esters increases with the accumulation of acid product .
Scientific Research Applications
Catalysis and Synthesis
Octyl lactate, a chemical compound, is extensively studied in the field of catalysis and synthesis. A notable example is the use of ferric solid superacid as a catalyst in the synthesis of n-octyl lactate. This method has shown high activity, with an esterification yield exceeding 98.6% under optimized conditions (Wu Ren-tao, 2004).
Biotechnology
In biotechnology, this compound finds application in the expression of plant flavor genes in Lactococcus lactis. This includes the production of compounds like octyl acetate and linalool in fermentation processes, demonstrating its potential as a biotechnological tool (Hernández et al., 2007).
Green Chemistry
The use of this compound in green chemistry is evident in its role as an ester in the synthesis of various compounds. A study highlighted its application in the enzymatic synthesis of ethyl acetate and ethyl lactate using a purified lipase from Aspergillus fumigatus, emphasizing its significance in producing natural aroma compounds and green solvents in the food and pharmaceutical industries (Mehta et al., 2020).
Material Science
In material science, this compound plays a role in the development of biodegradable polymers. For example, its utility in the synthesis of poly(lactic acid) and the exploration of its various properties showcases its importance in creating environmentally friendly materials (Gorczynski et al., 2005).
Packaging Industry
The application of this compound in the packaging industry is seen in its use as a plasticizer for poly(l-lactide) films. These films, enhanced with this compound, exhibit improved thermal and functional properties, making them suitable for use in food packaging (Wang et al., 2014).
Properties
IUPAC Name |
octyl 2-hydroxypropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-14-11(13)10(2)12/h10,12H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBIZPBTKROSDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858750 | |
Record name | Octyl 2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-71-1 | |
Record name | Octyl lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5464-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-hydroxy-, octyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC15443 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2-hydroxy-, octyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octyl 2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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